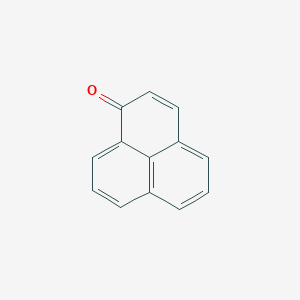

Phenalenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBGWPHHLRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203278 | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-39-0 | |

| Record name | Phenalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenalen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Phenalen 1 One

Regioselective Functionalization of Phenalen-1-one

Nitration Reactions and Isomer Identification (e.g., 2-, 5-, and 6-nitrophenalenone)

Nitration of phenalen-1-one can yield various nitro-substituted isomers, with the substitution pattern depending on the reaction conditions. Studies have investigated the nitration of this compound using different nitrating agents, such as mixed inorganic acids (nitric acid and sulfuric acid) and NO₂-O₃ in aprotic solvents. oup.com These reactions preferentially afford the nitration products 2-nitrothis compound and 5-nitrothis compound. oup.comresearchgate.net The formation of the 6-nitro derivative of this compound has been observed specifically in nitration reactions utilizing sulfuric acid. oup.com

Detailed analysis of the nitration products obtained with fuming nitric acid in 97% sulfuric acid at 0°C revealed the formation of three main nitration products. oup.com The isomers were identified as 5-nitrothis compound, 6-nitrothis compound, and 2-nitrothis compound, in descending order of yield. oup.com

| Isomer | Approximate Yield (Fuming HNO₃ in 97% H₂SO₄ at 0°C) |

| 5-nitrothis compound | ~55% |

| 6-nitrothis compound | 24% |

| 2-nitrothis compound | 20% |

Nitration using fuming nitric acid in 70% sulfuric acid at 85°C for 6.5 hours also yielded nitration products. oup.com Besides the mononitro derivatives, dinitro derivatives and oxidative decomposition products like 3-nitro- and 4-nitronaphthalic anhydride (B1165640) were also isolated from the reaction mixture under certain conditions. oup.com

Sulfonation Reactions and Regioisomer Analysis (e.g., 1H-phenalen-1-one-5-sulfonate)

Sulfonation of 1H-phenalen-1-one has been explored, leading to the formation of sulfonated derivatives. Treatment of 1H-phenalen-1-one in 95% H₂SO₄ at 180°C for an extended period (2 days) results in a highly water-soluble red dye. researchgate.netresearchgate.net While earlier reports suggested this reaction produced the 2-substituted sulfonato adduct, more recent detailed spectroscopic studies, including ¹H NMR spectroscopy with spin-decoupling and steady-state NOE-difference experiments, have revealed the product to be 1H-phenalen-1-one-5-sulfonate. researchgate.netresearchgate.net This highlights the importance of rigorous structural characterization in determining the regiochemistry of substitution reactions on the phenalen-1-one core.

Synthesis of Complex Phenalen-1-one Derivatives

The synthesis of more complex phenalen-1-one derivatives is essential for tailoring their properties for specific applications. Several strategies have been developed for introducing diverse functionalities onto the phenalen-1-one scaffold.

Chloromethylation and Subsequent Nucleophilic Substitution for Diverse Functionalities

Chloromethylation of phenalen-1-one provides a versatile intermediate for subsequent nucleophilic substitution reactions. Treating phenalen-1-one with paraformaldehyde and hydrochloric acid yields 2-(chloromethyl)-1H-phenalen-1-one (PNCl). acs.org This reaction can be improved by using microwave activation, which significantly reduces the reaction time and increases the yield. acs.org For instance, microwave irradiation can reduce the reaction time from hours to minutes and improve the yield to approximately 51%.

The resulting 2-(chloromethyl)-1H-phenalen-1-one can then undergo various nucleophilic substitution reactions to introduce different functional groups. Examples include:

Azide (B81097) Formation: Reaction with sodium azide produces 2-(azidomethyl)-phenalen-1-one with high yields (e.g., 93%). acs.org This azide derivative is a valuable precursor for click chemistry. acs.org

Thiolation: Substitution with potassium thioacetate (B1230152) affords thioacetate derivatives, which can be hydrolyzed under basic conditions to yield thiols. acs.org A reported yield for the thioacetate derivative is 77%. acs.org

Thiocyanate (B1210189) Formation: Reaction with KSCN can yield the thiocyanate derivative, such as 2-(thiocyanatomethyl)-1H-phenalen-1-one, with a reported yield of 47%. acs.org

Hydroxylation: Chloromethyl this compound derivatives can be converted to hydroxylated products through nucleophilic substitution with hydroxide (B78521) sources. This approach allows for regioselective hydroxylation, for example, at the 9-position, while preserving the core photophysical properties.

Huisgen Cycloaddition (Click Chemistry) for Advanced Functionalization

The azide-alkyne Huisgen cycloaddition, a prominent "click chemistry" reaction, is a powerful tool for the advanced functionalization of phenalen-1-one derivatives. acs.orgwikipedia.orgwikipedia.org The 2-(azidomethyl)-phenalen-1-one derivative, obtained from chloromethylation and subsequent azide formation, is a suitable precursor for this reaction. acs.org

Reacting 2-(azidomethyl)-phenalen-1-one with propargylated compounds, such as methyl propiolate or N-BOC-propargylamine, enables efficient coupling. acs.org These cycloaddition reactions typically proceed quickly and cleanly at room temperature, yielding the corresponding triazole derivatives in nearly quantitative yields. acs.org For example, the reaction with methyl propiolate yields ester derivatives, which can be subsequently hydrolyzed to produce carboxylic acid derivatives. acs.org These functionalized derivatives are important for applications like bioconjugation. acs.org

The copper(I)-catalyzed variant of the Huisgen cycloaddition is particularly notable for its efficiency and regioselectivity, typically yielding the 1,4-regioisomer of the 1,2,3-triazole. wikipedia.orgwikipedia.org

Introduction of Cationic Substituents for Targeted Applications

Introducing cationic substituents onto the phenalen-1-one core is a strategy used to enhance its properties for specific applications, particularly in antimicrobial photodynamic therapy (aPDT). researchgate.netkarger.com Cationic substituents can improve the electrostatic interactions between the photosensitizer and the negatively charged surfaces of target microorganisms, thereby optimizing antimicrobial efficacy. researchgate.net

Phenalen-1-one derivatives engineered with cationic groups have shown rapid bacterial inactivation. The coupling between this compound and cationic moieties, such as triazolium salts, can be achieved through methods like copper-catalyzed azide-alkyne cycloaddition followed by alkylation. researchgate.net This approach allows for the synthesis of this compound-triazolium salt derivatives with significant photoinactivation activities, particularly against Gram-positive bacterial strains. researchgate.net

Synthesis of Phenylthis compound Scaffolds (e.g., 8-phenylphenalenones)

Phenylphenalenones are a class of natural products containing the this compound core substituted with a phenyl ring. mdpi.comresearchgate.netacs.org These compounds are found in certain plant families and exhibit various biological activities. db-thueringen.demdpi.com While some phenylthis compound isomers, such as 4-, 6-, and 9-phenylphenalenones, have been more extensively studied, the synthesis and properties of 7- and 8-phenylphenalenones have received less attention. researchgate.net

The synthesis of phenylthis compound scaffolds is important because these compounds are often found in low amounts in natural sources, making synthesis a practical route for obtaining sufficient quantities for research and potential commercial use. mdpi.comresearchgate.netresearchgate.net

Synthesis of this compound-Triazolium Salt Derivatives

The synthesis of this compound-triazolium salt derivatives has emerged as a significant area of research, particularly due to their potential applications as photosensitizers in antimicrobial photodynamic therapy (aPDT) researchgate.netnih.gov. Phenalen-1-one (PN) is recognized as an efficient photosensitizer with a high singlet oxygen quantum yield researchgate.netmdpi.comuva.nl. Coupling this property with the antimicrobial activities of stable aromatic quaternary ammonium (B1175870) salts, such as triazolium salts, presents a promising strategy for developing innovative antimicrobial treatments researchgate.netnih.govuva.nl.

The synthesis of this compound-triazolium salt derivatives typically involves a multi-step process, often utilizing "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by N-alkylation researchgate.netmdpi.commdpi.com. This approach allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are then converted into the corresponding triazolium salts through alkylation mdpi.com.

A general synthetic strategy involves the coupling of this compound or a this compound derivative bearing an alkyne or azide group with a complementary azide or alkyne moiety, respectively, via CuAAC researchgate.netmdpi.com. This reaction is commonly carried out in organic media, such as dichloromethane, using copper iodide, diisopropylethylamine, and acetic acid as catalysts mdpi.com. Following the cycloaddition, the resulting triazole intermediate undergoes N-alkylation. This alkylation step can be performed using various alkylating agents, such as methyl iodide or 2-(bromomethyl)-1H-phenalen-1-one, to generate the cationic triazolium salt researchgate.netmdpi.com.

Research findings indicate that this synthetic methodology allows for the preparation of a variety of this compound-triazolium salts with different substituents researchgate.netmdpi.com. Studies have shown that many of these synthesized compounds retain the high singlet oxygen quantum yield characteristic of the parent phenalen-1-one molecule researchgate.netmdpi.com.

Detailed research has explored the synthesis of specific this compound-triazolium salt derivatives. For instance, the synthesis of compounds 7 and 8 from a propargyl precursor (compound 3) has been reported using CuAAC researchgate.netmdpi.com. The reaction conditions involved the use of benzyl (B1604629) azide, CuI, diisopropylethylamine, and acetic acid in dichloromethane, stirred at room temperature mdpi.com. Compound 7 was synthesized with a good yield (74%), while compound 8 was obtained with a lower yield (18%) after a longer reaction time mdpi.com.

Further derivatization to form the triazolium salts was achieved through alkylation. Two general procedures for alkylation have been described: methylation using methyl iodide and "phenalenomethylation" using 2-(bromomethyl)-1H-phenalen-1-one mdpi.com. These procedures involve reacting the triazole compound with an excess of the alkylating agent mdpi.com.

The synthesized this compound-triazolium salt derivatives have been characterized, and their properties, such as water solubility, have been assessed mdpi.com. Studies have also investigated their photoinactivation properties against various bacterial strains researchgate.netmdpi.com. Minimum Inhibitory Concentrations (MIC) values have been determined for these derivatives, demonstrating significant photoinactivation activities, particularly against Gram-positive bacterial strains researchgate.netmdpi.com.

An example of data related to the synthesis and evaluation of these compounds is presented in the table below, summarizing representative examples of this compound-triazolium salt derivatives and some associated findings from research.

| Compound | Precursor | Alkylating Agent | Key Synthesis Method | Singlet Oxygen Quantum Yield (Φ∆) | Notes |

| Compound 7 | Propargyl precursor (Compound 3) | - | CuAAC with Benzyl Azide | Retained (close to unity) researchgate.net | Synthesized in 74% yield mdpi.com. |

| Compound 8 | Propargyl precursor (Compound 3) | - | CuAAC with another azide | Retained (close to unity) researchgate.net | Synthesized in 18% yield mdpi.com. |

| Methylated Triazolium Salts (e.g., 4a–10a) | Corresponding Triazoles (e.g., 4–10) | Methyl Iodide (MeI) | N-Alkylation | Retained (close to unity) researchgate.net | Showed photoinactivation activity researchgate.netmdpi.com. |

| Phenalenomethylated Triazolium Salts (e.g., 4b–10b) | Corresponding Triazoles (e.g., 4–10) | 2-(bromomethyl)-1H-phenalen-1-one | N-Alkylation | Retained (close to unity) researchgate.net | Showed photoinactivation activity researchgate.netmdpi.com. |

This synthetic route provides access to a library of this compound derivatives bearing triazolium groups, allowing for the exploration of structure-activity relationships in the context of photodynamic applications mdpi.com.

Reactivity and Mechanistic Studies of Phenalen 1 One

General Reaction Patterns

The reactivity of phenalen-1-one is dictated by its tricyclic aromatic structure and the presence of an electron-withdrawing ketone group. This combination allows for reactions on the aromatic rings and at the carbonyl carbon.

Oxidation Pathways (e.g., hydroxyl group oxidation)

While phenalen-1-one itself is relatively stable to oxidation, its derivatives, such as 9-hydroxyphenalenone, can undergo oxidation reactions. The oxidation of a hydroxyl group on the this compound scaffold, particularly in phenolic derivatives, typically proceeds through mechanisms common to phenols.

The electrochemical oxidation of phenolic compounds involves the formation of a phenoxy radical. This process is often irreversible and pH-dependent. In the case of 9-hydroxythis compound, the oxidation would likely initiate at the 9-hydroxyl group. The proposed pathway involves the transfer of one electron and one proton to form a neutral phenoxy radical. This radical is stabilized by resonance across the extended π-system of the this compound core. The highly reactive radical intermediate can then undergo further reactions, such as dimerization or oxidation to a quinone-like species.

Table 1: Plausible Steps in the Oxidation of 9-Hydroxythis compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Initial Oxidation | Formation of a phenoxy radical via loss of an electron and a proton. |

| 2 | Resonance Stabilization | Delocalization of the unpaired electron across the aromatic system. |

| 3 | Further Reaction | The radical can dimerize or be further oxidized to form a quinone-type structure. |

Detailed research findings indicate that the specific pathway and final products depend heavily on the reaction conditions, including the oxidant used, the solvent, and the pH of the medium.

Reduction Pathways (e.g., to 9-hydroxythis compound)

The carbonyl group of phenalen-1-one can be readily reduced to a hydroxyl group, yielding 9-hydroxythis compound. nih.govresearchgate.net This transformation is a standard reduction of a ketone to a secondary alcohol. Various reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity for ketones and aldehydes.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of phenalen-1-one. This step forms a tetrahedral alkoxide intermediate. Subsequently, a proton source, typically from the solvent (e.g., ethanol (B145695) or water) used in the workup, protonates the alkoxide to yield the final product, 9-hydroxythis compound.

Table 2: General Mechanism for the Reduction of Phenalen-1-one

| Step | Reagent | Action | Intermediate/Product |

|---|---|---|---|

| 1 | Hydride Source (e.g., NaBH₄) | Nucleophilic attack on the carbonyl carbon. | Tetrahedral alkoxide intermediate. |

| 2 | Proton Source (e.g., H₂O, EtOH) | Protonation of the alkoxide. | 9-Hydroxythis compound. |

This reduction is a fundamental transformation used in the synthesis of various this compound derivatives and complexes. researchgate.net

Electrophilic Aromatic Substitution Mechanisms

Phenalen-1-one can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic rings. researchgate.net The general mechanism for EAS proceeds via a two-step process:

Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system.

The ketone group in phenalen-1-one is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack, making the reaction slower compared to benzene (B151609). It primarily directs incoming electrophiles to the meta positions relative to the carbonyl. However, the fused ring system of this compound presents multiple non-equivalent positions, leading to potentially complex product mixtures.

A specific example is the chloromethylation of phenalen-1-one, which can be achieved using reagents like paraformaldehyde and hydrochloric acid. researchgate.net In this reaction, an electrophilic chloromethyl cation (⁺CH₂Cl) or its equivalent is generated, which is then attacked by the this compound ring system to introduce a chloromethyl group (-CH₂Cl). researchgate.net

Michael Addition Reactions with Phenalen-1-one Nucleophiles

The α-protons (protons on the carbon adjacent to the carbonyl group) of phenalen-1-one are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reactions with Quinones and Catechol Derivatives

The enolate of phenalen-1-one can participate in Michael addition reactions with suitable Michael acceptors, such as quinones or their derivatives. nih.govnih.gov Quinones are α,β-unsaturated ketones and are thus excellent electrophiles for conjugate addition.

The reaction mechanism involves three main steps:

Enolate Formation: A base abstracts a proton from the C2 position of phenalen-1-one to form a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic α-carbon of the this compound enolate attacks the β-carbon of the quinone (the Michael acceptor). This 1,4-addition results in the formation of a new carbon-carbon bond and generates a new enolate intermediate from the quinone.

Protonation: The enolate intermediate is protonated during workup to yield the final adduct.

While specific studies detailing the reaction of phenalen-1-one enolate with simple quinones are not abundant, the reactivity is well-established for other highly basic ketone enolates with quinone methides, a closely related class of compounds. nih.govnih.gov This provides a strong precedent for the expected reactivity of phenalen-1-one in this context.

Table 3: Michael Addition of Phenalen-1-one Enolate to a Quinone

| Step | Description |

|---|---|

| 1 | Base-mediated deprotonation of phenalen-1-one to form the nucleophilic enolate. |

| 2 | Nucleophilic attack of the phenalen-1-one enolate on the β-carbon of the quinone. |

| 3 | Tautomerization/Protonation of the resulting intermediate to give the final 1,5-dicarbonyl product. |

Photophysical and Photochemical Mechanisms of Phenalen-1-one

Phenalen-1-one (PN), also known as perinaphthenone, is a polycyclic aromatic ketone recognized for its significant photophysical and photochemical properties. It serves as a benchmark photosensitizer, particularly due to its high efficiency in generating reactive oxygen species upon light absorption. The mechanisms underlying its photoreactivity are complex, involving transitions between electronic states and interactions with molecular oxygen and other substrates. These processes are broadly categorized into Type I and Type II photochemical pathways, which are influenced by the surrounding chemical environment.

Singlet Oxygen Generation (Type II Mechanism)

The predominant photochemical pathway for Phenalen-1-one is the Type II mechanism, which leads to the highly efficient production of singlet oxygen (¹O₂). nih.gov Phenalen-1-one is widely regarded as one of the most effective singlet oxygen sensitizers, often used as a universal standard for determining the quantum yields of ¹O₂ generation in other compounds. nih.govrsc.org Its efficacy stems from a combination of favorable photophysical properties.

The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). Computational studies indicate that after initial population of the S₂ excited state, which has a (π-π) character, the system rapidly undergoes internal conversion to the S₁ state of (n-π) character. nih.govresearchgate.net From this S₁ state, Phenalen-1-one undergoes a very fast and efficient intersystem crossing (ISC) to the triplet manifold, populating the T₁ triplet state, which has a dominant (π-π*) electronic configuration. nih.govresearchgate.net The quantum yield of this intersystem crossing (Φ_ISC_) has been determined to be essentially unity. researchgate.net

Once in the long-lived triplet state, the excited Phenalen-1-one molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. nih.gov This energy transfer process, known as quenching, results in the de-excitation of Phenalen-1-one back to its ground state and the simultaneous excitation of oxygen to its highly reactive singlet state (¹O₂). The quantum yield of singlet oxygen production (Φ_Δ_) for Phenalen-1-one is consistently high, approaching unity across a wide variety of solvents. nih.govnih.govresearchgate.net This near-perfect efficiency makes it an ideal reference photosensitizer. rsc.orgresearchgate.net

| Solvent | Quantum Yield (Φ_Δ_) | Reference |

|---|---|---|

| Methanol (B129727) | 0.97 ± 0.03 | researchgate.net |

| Benzene | 0.93 ± 0.04 | researchgate.net |

| 1,4-Dioxane (B91453) | 0.99 ± 0.05 | rsc.orgresearchgate.net |

| N,N'-dimethylacetamide (DMA) | 0.87 ± 0.05 | rsc.orgresearchgate.net |

| Chloroform (B151607) | 0.98 | acs.org |

| Acetonitrile | 0.833 ± 0.062 (for 3-Hydroxy-phenalenone derivative) | uchile.cl |

Reactive Oxygen Species (ROS) Production

Phenalen-1-one's photochemical activity is fundamentally linked to its ability to generate reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules derived from oxygen and play a crucial role in many chemical and biological processes. nih.govyoutube.com The primary and most efficiently produced ROS by Phenalen-1-one is singlet oxygen, generated via the Type II mechanism as detailed previously. nih.gov

However, ROS production is not limited to singlet oxygen. Under certain conditions, Phenalen-1-one can also initiate Type I photochemical reactions, which generate other radical species. nih.gov These processes can lead to the formation of superoxide (B77818) anion (O₂•⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH). nih.govnih.gov For instance, the excited triplet state of the photosensitizer can interact directly with a substrate molecule, leading to electron transfer. If the photosensitizer's radical anion is formed, it can then transfer an electron to molecular oxygen to produce the superoxide anion radical. nih.gov

Furthermore, studies on the photodegradation of Phenalen-1-one have identified the formation of the hydroxyperinaphthenyl radical, another reactive species, particularly when irradiated in the presence of a hydrogen-donating solvent or substrate. researchgate.netresearchgate.net Therefore, while Phenalen-1-one is predominantly a singlet oxygen generator, its complete ROS production profile can include a variety of radical species, depending on the reaction conditions and the presence of other molecules. nih.govresearchgate.net

Electron Transfer Processes (Type I Mechanism)

While Phenalen-1-one is celebrated for its Type II photosensitization, it is also capable of undergoing Type I photochemical reactions, which are characterized by electron or hydrogen atom transfer processes. nih.govnih.gov In the Type I mechanism, the excited triplet state of Phenalen-1-one (³PN*) interacts directly with a substrate molecule rather than with molecular oxygen. nih.govnih.gov

This interaction can involve the transfer of an electron from the substrate to the excited photosensitizer, or vice versa, resulting in the formation of radical ions. Alternatively, it can involve the abstraction of a hydrogen atom from the substrate, producing a neutral radical pair. photobiology.com These resulting radical species are highly reactive and can subsequently engage in further reactions, including reacting with ground-state oxygen to produce superoxide anions and other ROS. nih.govnih.gov

The balance between Type I and Type II pathways is dependent on several factors, including the nature and concentration of the substrate, the concentration of oxygen, and the specific properties of the photosensitizer. nih.gov Although the Type II pathway is generally dominant for Phenalen-1-one, specific circumstances can favor the Type I mechanism. For example, research on the photosensitized degradation of tryptophan by Phenalen-1-one demonstrated that the predominant mechanism involves an electron transfer-initiated process, a hallmark of the Type I pathway. researchgate.net Theoretical studies using density functional theory have also calculated the reaction rates for both mechanisms in aqueous media, suggesting that the Type I pathway can be competitive. researchgate.netresearchgate.net

Influence of Solvent Environment on Photosensitizer Ability

The solvent environment can exert a significant influence on the photophysical and photochemical behavior of a photosensitizer. In the case of Phenalen-1-one, one of its remarkable features is its sustained high efficiency as a singlet oxygen sensitizer (B1316253) across a broad spectrum of solvents, ranging from non-polar to polar. nih.govresearchgate.net

Research has shown that the quantum yield of singlet oxygen production (Φ_Δ_) remains close to unity in both non-polar solvents like benzene (Φ_Δ_ = 0.93) and polar solvents like methanol (Φ_Δ_ = 0.97). researchgate.net This consistency is attributed to the dominant π, π* electronic configuration of its lowest singlet and triplet states and a highly efficient intersystem crossing (Φ_ISC_ ≈ 1). researchgate.net

Despite this general robustness, subtle variations in photochemical behavior can be observed. For instance, the singlet oxygen quantum yield in N,N'-dimethylacetamide (DMA) was measured to be 0.87, which, while still very high, is the lowest value reported for Phenalen-1-one. rsc.orgresearchgate.net The solvent can also affect other properties, such as fluorescence. Phenalen-1-one is essentially non-fluorescent in 1,4-dioxane but exhibits slight fluorescence in DMA (Φ_F_ = 0.008), a solvent effect that has been attributed to the re-ordering of nπ* and ππ* excited states. photobiology.com For derivatives of Phenalen-1-one, the solvent polarity can have a more pronounced effect; the efficiency of singlet oxygen sensitization by the alkaloid oxoglaucine, which contains a Phenalen-1-one-like chromophore, is 100% in nonpolar environments but decreases in polar and protic media. nih.gov

| Solvent | Singlet Oxygen Yield (Φ_Δ_) | Fluorescence Yield (Φ_F_) | Reference |

|---|---|---|---|

| 1,4-Dioxane | 0.99 ± 0.05 | Non-fluorescent | rsc.orgphotobiology.com |

| N,N'-dimethylacetamide (DMA) | 0.87 ± 0.05 | 0.008 | rsc.orgphotobiology.com |

| Methanol | 0.97 ± 0.03 | - | researchgate.net |

| Benzene | 0.93 ± 0.04 | - | researchgate.net |

Photodegradation Mechanisms and Stability Studies

Photostability is a critical parameter for any photosensitizer, as its degradation can affect its performance over time. europa.eurdlaboratories.com Although Phenalen-1-one is robust and widely used as a standard, it is not completely immune to photodegradation. rsc.org Studies have shown that under prolonged, steady-state irradiation, Phenalen-1-one can undergo significant photochemical decomposition. rsc.orgphotobiology.com

The primary mechanism for this degradation is believed to be hydrogen abstraction from the solvent by the triplet excited state of Phenalen-1-one. rsc.orgphotobiology.com This Type I process competes with the energy transfer to oxygen (Type II mechanism). The resulting radical can then undergo further reactions, leading to the formation of various photoproducts. researchgate.netphotobiology.com Among the identified products are phenalanone and dimers of Phenalen-1-one. researchgate.netphotobiology.com The rate of degradation is influenced by the solvent; for instance, the phototransformation was found to be five times faster in a paraffin (B1166041) wax model than in n-heptane. researchgate.net

Interestingly, the process of photodegradation does not necessarily terminate the photosensitizing activity. It has been observed that at least one of the photoproducts formed during the irradiation of Phenalen-1-one also contributes to singlet oxygen sensitization. rsc.orgresearchgate.net This is evidenced by measurements showing that the rate of decrease in singlet oxygen phosphorescence is slower than the rate of Phenalen-1-one disappearance. rsc.org

| Solvent | Quantum Yield of Disappearance (Φ_d_) | Reference |

|---|---|---|

| N,N'-dimethylacetamide (DMA) | 2.1 x 10⁻² | photobiology.com |

| 1,4-Dioxane | 1.3 x 10⁻² | photobiology.com |

Advanced Spectroscopic and Analytical Characterization in Phenalen 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds like phenalen-1-one. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in phenalen-1-one, respectively. researchgate.netresearchgate.net

In the ¹H NMR spectrum of a phenalen-1-one derivative, 2-(thiocyanatomethyl)-1H-phenalen-1-one, in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed. The aromatic protons appear in the downfield region, with chemical shifts (δ) at 8.57 (doublet, J = 7.3 Hz, 1H), 8.50 (doublet, J = 8.0 Hz, 1H), 8.30 (doublet, J = 8.3 Hz, 1H), 8.20 (singlet, 1H), 8.12 (doublet, J = 7.0 Hz, 1H), 7.94 (triplet, J = 7.7 Hz, 1H), and 7.78 (doublet of doublets, J = 7.4, 8 Hz, 1H) ppm. The methylene (B1212753) protons (-CH₂) adjacent to the thiocyanate (B1210189) group appear as a singlet at 4.29 ppm. acs.org

The corresponding ¹³C NMR spectrum for this derivative shows the carbonyl carbon at a chemical shift of 182.24 ppm. The aromatic carbons resonate at 141.49, 135.89, 133.29, 133.17, 132.81, 131.72, 130.48, 127.99, 127.56, 127.35, 126.42, and 126.19 ppm. The carbon of the thiocyanate group appears at 113.12 ppm, and the methylene carbon is observed at 32.62 ppm. acs.org

Below is an interactive data table summarizing the ¹H and ¹³C NMR spectral data for selected phenalen-1-one derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-(Thiocyanatomethyl)-1H-phenalen-1-one | CDCl₃ | 8.57 (d, J=7.3 Hz, 1H), 8.50 (d, J=8.0 Hz, 1H), 8.30 (d, J=8.3 Hz, 1H), 8.20 (s, 1H), 8.12 (d, J=7.0 Hz, 1H), 7.94 (t, J=7.7 Hz, 1H), 7.78 (dd, J=7.4, 8 Hz, 1H), 4.29 (s, 2H) | 182.24, 141.49, 135.89, 133.29, 133.17, 132.81, 131.72, 130.48, 127.99, 127.56, 127.35, 126.42, 126.19, 113.12, 32.62 |

| 2-(Methoxymethyl)-1H-phenalen-1-one | CDCl₃ | 8.64 (dd, J=0.8, 7.4 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.00 (d, J=8.3 Hz, 1H), 7.82 (s, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.77 (d, J=7.0 Hz, 1H), 7.59 (dd, J=7.3, 8.0 Hz, 1H), 4.55 (d, J=1.2 Hz, 2H), 3.56 (s, 3H) | 184.44, 137.30, 136.72, 134.91, 132.03, 131.39, 131.33, 130.39, 129.21, 127.72, 127.07, 127.01, 126.79, 69.37, 59.02 |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | CDCl₃ | 8.63 (d, J=7.3 Hz, 1H), 8.21 (d, J=8.0 Hz, 1H), 8.01 (d, J=8.3 Hz, 1H), 7.79 (t, J=7.7 Hz, 1H), 7.77 (d, J=7.6 Hz, 1H), 7.73 (s, 1H), 7.60 (t, J=7.6 Hz, 1H), 4.72 (s, 2H), 3.03 (s, 1H) | 185.88, 138.31, 137.97, 135.26, 132.01, 131.79, 131.77, 130.59, 129.13, 127.44, 127.15, 127.08, 126.83, 62.29 |

To further refine the structural assignment and understand the spatial relationships between atoms, advanced NMR techniques are employed. researchgate.net

¹H–¹H Spin-Decoupling: This technique simplifies complex ¹H NMR spectra by irradiating a specific proton resonance, which removes its coupling interaction with neighboring protons. This causes the multiplets of the coupled protons to collapse into singlets, helping to identify which protons are coupled to each other and thus are in close proximity within the molecule's framework.

Steady-State Nuclear Overhauser Effect (NOE)-Difference Experiments: NOE experiments are crucial for determining the through-space proximity of protons, regardless of whether they are directly bonded. ipb.pt In a steady-state NOE-difference experiment, one proton is selectively irradiated. illinois.edu If another proton is close in space (typically within 5 Å), an enhancement of its signal intensity is observed. uniroma2.itucsb.edu By subtracting the normal ¹H NMR spectrum from the NOE spectrum, a difference spectrum is obtained, which only shows the enhanced signals. This information is invaluable for determining the three-dimensional structure and conformation of phenalen-1-one derivatives. uniroma2.it However, for larger molecules, spin diffusion can sometimes complicate the interpretation of steady-state NOE results. uniroma2.itwisc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hu For phenalen-1-one, this technique provides information about its conjugated π-electron system and can be used to monitor the progress of reactions involving this chromophore. spectroscopyonline.com

The electronic absorption spectrum of phenalen-1-one is characterized by transitions such as π → π* and n → π. uzh.chyoutube.com The π → π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths. uzh.ch The extent of conjugation in phenalen-1-one derivatives significantly influences the wavelength of maximum absorption (λmax), with more extended conjugation leading to a bathochromic (red) shift to longer wavelengths. libretexts.org

Furthermore, UV-Vis spectroscopy is a powerful tool for real-time reaction monitoring. researchgate.netoxinst.comthermofisher.com As a reaction proceeds, the concentration of reactants, intermediates, and products changes, leading to corresponding changes in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to a particular species, the kinetics of the reaction can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For phenalen-1-one, the most characteristic absorption is the strong carbonyl (C=O) stretching vibration. The typical range for this absorption in ketones is around 1650-1750 cm⁻¹. The exact position of the C=O stretch in phenalen-1-one and its derivatives can be influenced by conjugation and the presence of other substituents. Other characteristic peaks in the FTIR spectrum of phenalen-1-one would include C=C stretching vibrations for the aromatic rings and C-H stretching and bending vibrations. nist.gov For instance, in 9-hydroxyphenalenone, a broad O-H stretch is observed around 3369 cm⁻¹, and the C=O stretch appears at 1634 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Mass and Fragment Analysis (e.g., Isotopic Mass Data, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. nist.gov

For phenalen-1-one (C₁₃H₈O), the expected monoisotopic mass is approximately 180.0575 Da. nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule and several fragment ion peaks at lower m/z values. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity. Common fragment ions for phenalen-1-one would likely involve the loss of CO (m/z 28) and other stable neutral fragments. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 1H-Phenalen-1-one, showing the base peak and other significant fragments. nist.gov

Photoelectron Spectroscopy for Vertical Ionization Energy Determination

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules. libretexts.org By irradiating a sample with high-energy photons (UV or X-rays), electrons are ejected, and their kinetic energies are measured. libretexts.orgyale.edu The ionization energy is then calculated as the difference between the photon energy and the kinetic energy of the ejected electron. libretexts.org

This technique provides direct experimental evidence for the energies of the molecular orbitals. libretexts.org The vertical ionization energy corresponds to the energy required to remove an electron from a specific molecular orbital without any change in the molecular geometry. libretexts.org For phenalen-1-one, PES can be used to determine the binding energies of electrons in its various molecular orbitals, providing valuable data for understanding its electronic structure and for comparison with theoretical calculations. nih.gov

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a pivotal analytical technique for evaluating the photophysical properties of Phenalen-1-one (PN) and its derivatives. Although the parent Phenalen-1-one is characterized by a notably low fluorescence quantum yield, this spectroscopic method provides essential insights into its electronic structure, excited state dynamics, and the influence of its molecular environment and structural modifications.

The inherent photophysics of Phenalen-1-one involves a dominant n → π* transition in its lowest energy absorption band, which typically appears between 330 and 430 nm. acs.orgnih.gov The first excited state that results from this transition favors a highly efficient de-excitation pathway through intersystem crossing to the triplet state. acs.org This process is exceptionally efficient, with an intersystem crossing quantum yield approaching unity. acs.orgurl.edu Consequently, the competing de-excitation pathway, fluorescence, is significantly suppressed. The fluorescence quantum yield (Φf) for unsubstituted Phenalen-1-one is often reported as very weak, frequently less than 0.01 or 1% of standard references like quinine (B1679958) sulfate. acs.org

Detailed Research Findings

Research has demonstrated that the fluorescence properties of Phenalen-1-one are highly sensitive to the surrounding solvent medium. For instance, Phenalen-1-one is essentially non-fluorescent in the non-polar solvent 1,4-dioxane (B91453). photobiology.com However, in a more polar solvent such as N,N'-dimethylacetamide (DMA), it exhibits slight fluorescence, with a quantum yield (Φf) of 0.008. photobiology.com This solvent-dependent behavior is often attributed to a re-ordering of the nπ* and ππ* excited states, which alters the probabilities of radiative (fluorescence) versus non-radiative (intersystem crossing) decay. photobiology.com

Furthermore, synthetic modifications to the Phenalen-1-one core structure have been a primary strategy to modulate its photophysical characteristics. The goal of many studies is to enhance fluorescence for applications such as bio-imaging or theranostics, without completely sacrificing the compound's potent photosensitizing ability. nih.govresearchgate.net Key findings include:

Electron-Donating Groups: The introduction of electron-donating substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups onto the aromatic rings typically results in a bathochromic (red-shift) of the absorption spectrum and a notable increase in fluorescence emission. nih.gov This enhancement, however, often correlates with a decrease in the singlet oxygen quantum yield. nih.gov

Extended π-Conjugation: While extending the π-conjugated system through ring substitution can lead to modest increases in fluorescence, it has also been shown to decrease the efficiency of singlet oxygen generation. nih.gov

Methylene Bridges: In contrast, the installation of methylene bridges on the Phenalen-1-one structure has been found to have a minimal impact on the fluorescence quantum yield. nih.gov

Oxazole-Fused Derivatives: The creation of oxazole-fused phenalenones has emerged as a sophisticated approach to tune the molecule's properties. These derivatives can exhibit a delicate balance between fluorescence and photosensitization that is highly dependent on the solvent. researchgate.net In polar protic solvents, fluorescence is often the favored de-excitation pathway, whereas in apolar media, photosensitization (and thus intersystem crossing) becomes dominant. researchgate.net

The data gathered through fluorescence spectroscopy, including quantum yields and lifetimes, are critical for understanding the structure-property relationships in the Phenalen-1-one family of compounds.

Data Tables

The following tables summarize key photophysical data for Phenalen-1-one and some of its derivatives as determined by fluorescence spectroscopy.

| Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Chloroform (CHCl₃) | <0.01 | 0.98 |

| 1,4-Dioxane | Non-fluorescent | 0.99 ± 0.05 |

| N,N'-dimethylacetamide (DMA) | 0.008 | 0.87 ± 0.05 |

| Compound | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| Phenalen-1-one (PN) | 5.7 | <0.01 | 0.98 |

| 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | 1.2 | <0.01 | 1.04 |

| 2-Bromo-1H-phenalen-1-one (PNBr) | 5.7 | <0.01 | 0.71 |

| 2-Azido-1H-phenalen-1-one (PNN₃) | 1.2 | <0.01 | 0.99 |

Computational and Theoretical Investigations of Phenalen 1 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It has been applied to study various aspects of phenalen-1-one, including its potential as a photosensitizer and its electron transfer capabilities.

Modeling of Photosensitizer Mechanisms

Phenalen-1-one is known to act as a photosensitizer, capable of generating reactive oxygen species (ROS) upon light activation . DFT calculations have been employed to model the photosensitizer mechanisms of phenalen-1-one in different environments, such as aqueous and lipid media nih.govresearchgate.net. These studies aim to elucidate the pathways involved in the generation of ROS, specifically singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻).

Theoretical studies using DFT have investigated the single electron transfer reactions between phenalen-1-one in its basal, excited, oxidized, and reduced states with oxygen molecules nih.govresearchgate.net. The photosensitizer capacity in aqueous media has been explored through both Type I (electron transfer) and Type II (energy transfer to oxygen) mechanisms nih.govresearchgate.net. In lipid media, the photosensitizer ability of phenalen-1-one has been primarily attributed to the Type II mechanism nih.govresearchgate.net. Research indicates that the photosensitizing efficiency of phenalen-1-one is significantly influenced by the reaction medium nih.govresearchgate.net.

DFT simulations are also used to predict absorption spectra and frontier molecular orbitals, which are crucial for understanding the electronic transitions involved in photoexcitation . Comparing calculated UV-Vis absorption bands with experimental data helps validate the theoretical models .

Prediction of Electron Transfer Reactions

Electron transfer processes are fundamental to the reactivity of many organic compounds, including phenalen-1-one. DFT calculations are valuable tools for predicting the likelihood and pathways of electron transfer reactions involving phenalen-1-one. These predictions are based on the analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and their energy levels .

Studies have utilized DFT to predict HOMO-LUMO gaps and redox potentials, which are key indicators of a molecule's propensity to donate or accept electrons . The ability of phenalen-1-one to participate in electron transfer reactions can contribute to its reactivity in various systems . For instance, electron transfer from the excited photosensitizer to surrounding substrates is a deactivation pathway in some cases scispace.com.

DFT calculations have also provided insights into the mechanism of polyketide cyclization leading to the phenalenone core, involving steps like aldol (B89426) condensation and ring opening, with the assistance of enzymes ebi.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. These studies can help in identifying key molecular descriptors that influence activity and in designing new compounds with improved properties.

Correlation of Electronic Structure (e.g., Lowest Unoccupied Molecular Orbital (LUMO) Energy) with Biological Activity

QSAR studies involving phenalen-1-one derivatives have explored the relationship between their electronic structure and biological activity. A notable electronic descriptor used in such studies is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is related to a molecule's electron-accepting ability, which can be relevant in various biological processes, including interactions with biological targets and the generation of reactive species.

Semi-empirical calculations in QSAR studies on nitrated this compound derivatives have shown a correlation between lower LUMO energy and greater mutagenic activity within that specific series of compounds oup.com. This suggests that the electron-withdrawing nature associated with a lower LUMO energy might play a role in their biological effects oup.com. However, this correlation was noted to be dependent on the specific compound series and did not necessarily extend to compounds with different aromatic ring systems due to variations in properties like hydrophobicity oup.com.

QSAR studies can also highlight the impact of other electronic descriptors, such as chemical softness and chemical hardness, on biological activities like antitubercular effects, indicating that substituents influencing molecular reactivity can be important for activity jbiochemtech.com.

Molecular Dynamics Simulations of Phenalen-1-one Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of phenalen-1-one in different environments and its interactions with other molecules, including biological targets.

MD simulations can be used to study solvation effects on phenalen-1-one using explicit solvent models, such as water or ethanol (B145695) . These simulations help understand how the solvent environment influences the compound's conformation, stability, and reactivity.

Furthermore, MD simulations are employed to investigate the interactions of phenalen-1-one derivatives with biological macromolecules, such as proteins. For example, MD simulations have been used to assess the stability of complexes formed between this compound derivatives and proteins like human glucose transporter 1 (hGLUT1) or chaperone proteins like DnaK nih.govnih.gov. These simulations can provide dynamic information about the binding mode and stability of the complex over time, which is valuable in the context of drug discovery and understanding mechanisms of action nih.govnih.gov.

Biological Activities and Therapeutic Potential of Phenalen 1 One Derivatives

Antimicrobial Photodynamic Therapy (aPDT)

Antimicrobial photodynamic therapy mediated by phenalen-1-one derivatives involves the light-induced generation of ROS, primarily singlet oxygen, which leads to damage and inactivation of microbial cells. rsc.org This mechanism offers an alternative approach to conventional antimicrobial treatments, potentially mitigating issues of resistance. rsc.org

Studies have shown the efficacy of phenalen-1-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, the derivative SAPYR (1-((1-Oxo-1H-phenalen-2-yl)methyl)-pyridinium chloride) has demonstrated significant antimicrobial effects on Escherichia coli (a Gram-negative bacterium) and Streptococcus mutans and Actinomyces naeslundii (Gram-positive bacteria) in biofilm models. researchgate.netnih.gov In one study, aPDT with SAPYR resulted in a reduction of E. coli CFU by >2 log₁₀ after 30 minutes of incubation and light activation. researchgate.netnih.gov Another study investigating various phenalen-1-one derivatives against planktonic cultures of E. coli and Enterococcus faecalis (Gram-positive) showed that different derivatives exhibited varying levels of efficacy, with some achieving significant log₁₀ reductions in bacterial survival rates upon light activation. rsc.org

Here is a summary of bacterial reduction data for SAPYR against select planktonic bacteria:

| Bacterial Species | SAPYR Concentration | Incubation Time | Light Activation | Log₁₀ Reduction (CFU) | Citation |

| Streptococcus mutans | Not specified | 5 min | Yes | >3 | researchgate.netnih.gov |

| Actinomyces naeslundii | Not specified | 20 min | Yes | >3 | researchgate.netnih.gov |

| Escherichia coli | Not specified | 30 min | Yes | >2 | researchgate.netnih.gov |

While the provided search results primarily focus on antibacterial activity, phenalen-1-one derivatives, as photosensitizers generating reactive oxygen species, are expected to exhibit activity against fungal pathogens as well, similar to other aPDT agents. One search result mentions the effect of another photosensitizer (Photodithazine) against Candida albicans, C. tropicalis, and C. glabrata biofilms, indicating the general applicability of aPDT to fungal infections. tandfonline.com However, specific detailed research findings on the efficacy of phenalen-1-one derivatives directly against Candida albicans were not prominently featured in the provided snippets.

Phenalen-1-one derivatives have shown significant potential in inactivating polymicrobial biofilms, which are often more resistant to antimicrobials than planktonic cultures. mdpi.com Studies have specifically investigated their efficacy against biofilms composed of key periodontal pathogens such as Actinomyces naeslundii, Fusobacterium nucleatum, and Porphyromonas gingivalis. frontiersin.orgresearchgate.netnih.govresearchgate.net

In a study using a polymicrobial biofilm model consisting of A. naeslundii, F. nucleatum, and P. gingivalis, aPDT with SAPYR achieved substantial reduction rates. frontiersin.orgnih.govresearchgate.net

Here is a summary of log₁₀ reduction rates for SAPYR and SAGUA against a polymicrobial periodontal biofilm:

| Photosensitizer | Biofilm Composition | Log₁₀ Reduction (CFU) | Citation |

| SAPYR | A. naeslundii, F. nucleatum, P. gingivalis | 4.4–6.1 (species-dependent) | frontiersin.orgnih.govresearchgate.net |

| SAGUA | A. naeslundii, F. nucleatum, P. gingivalis | 2.0–2.8 | frontiersin.orgnih.govresearchgate.net |

Another study evaluating a phenalen-1-one photosensitizer in a caries biofilm model comprising Actinomyces naeslundii, Actinomyces odontolyticus, and Streptococcus mutans also demonstrated its antimicrobial efficacy. researchgate.netkarger.com

The primary mechanism of action of phenalen-1-one derivatives in aPDT is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation. rsc.org This highly reactive species can then cause oxidative damage to various cellular components. While the exact target structures of phenalen-1-one-mediated aPDT are still being elucidated, ROS are known to target biomolecules such as lipids, proteins, and DNA. rsc.orgtandfonline.com

Interestingly, some studies using flow cytometry with propidium (B1200493) iodide (PI) staining have indicated that phenalen-1-one-mediated aPDT, specifically with SAPYR and SAGUA, did not lead to significant damage of cytoplasmic membranes in the tested bacterial species, which was further supported by the lack of detectable release of nucleic acids. frontiersin.orgresearchgate.netnih.govresearchgate.net This suggests that for these specific derivatives, the primary targets might be intracellular components or other structures within the biofilm matrix rather than immediate membrane lysis. researchgate.netnih.govresearchgate.net However, membrane damage upon aPDT with SAPYR was observed for E. coli in a different study, but not for S. mutans and A. naeslundii, indicating potential variations in mechanisms depending on the bacterial species and the specific phenalen-1-one derivative used. researchgate.netnih.gov

Chemical modifications to the phenalen-1-one core significantly influence their antimicrobial photodynamic efficacy. The introduction of cationic substituents is a common strategy to enhance the interaction of photosensitizers with the negatively charged surfaces of bacterial cells, thereby improving their uptake or association and subsequent photodynamic activity. rsc.org

Research has focused on the impact of different positively charged moieties, including primary aliphatic, quaternary aliphatic, aromatic ammonium (B1175870), and guanidinium (B1211019) cations, on the photodynamic efficacy against various bacterial pathogens. rsc.org These studies aim to deduce structure-activity relationships, considering factors like steric demand and lipophilicity of the functional groups. rsc.org For example, SAPYR, which carries a positively charged pyridinium-methyl moiety, has shown pronounced antimicrobial efficacy. rsc.orguva.nl Another class of modifications involves the development of phenalenone-triazolium salt derivatives, which have also been synthesized and screened for antibacterial activity against Gram-positive and Gram-negative strains. researchgate.net The coupling of this compound and triazolium groups has been explored, with many resulting compounds retaining a high singlet oxygen quantum yield. researchgate.net

Comparative studies have evaluated the efficacy of phenalen-1-one-mediated aPDT alongside conventional antimicrobials like chlorhexidine (B1668724) (CHX) and benzalkonium chloride (BAC). frontiersin.orgresearchgate.netnih.govresearchgate.netkarger.comfrontiersin.org

In polymicrobial biofilm models of periodontal pathogens, aPDT with SAPYR has demonstrated antimicrobial efficacy comparable to or even identical to that of 0.2% chlorhexidine, achieving similar log₁₀ reduction rates in colony-forming units. frontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org For instance, SAPYR mediated aPDT resulted in 4.4–6.1 log₁₀ reduction, while 0.2% chlorhexidine showed approximately 4 log₁₀ reduction for all species in a caries biofilm model. researchgate.netkarger.com However, another phenalen-1-one derivative, SAGUA, was found to be less effective than SAPYR and chlorhexidine in these biofilm models. frontiersin.orgresearchgate.netnih.govresearchgate.net

A study comparing phenalen-1-one derivatives with benzalkonium chloride for efficacy against planktonic cultures of dermal pathogens and toxicity to keratinocytes found that aPDT with SAPYR had a broad effective concentration range, whereas benzalkonium chloride did not exhibit such a range for achieving significant bacterial reduction while maintaining eukaryotic cell viability. frontiersin.orgkarger.comfrontiersin.org

These comparisons highlight the potential of phenalen-1-one-mediated aPDT as a viable alternative or supplementary approach to traditional antiseptics, particularly in challenging environments like biofilms.

Eukaryotic Toxicity and Biocompatibility Assessments in aPDT Applications

Before the clinical application of phenalen-1-one-mediated antimicrobial photodynamic therapy (aPDT), it is crucial to rule out potential harmful effects on mammalian tissues. karger.com Studies have investigated the eukaryotic toxicity of phenalen-1-one derivatives towards keratinocytes to assess potentially effective concentration ranges. karger.comnih.gov An effective concentration range is typically defined by achieving a significant reduction in colony-forming units (CFU) of target pathogens while maintaining a high survival rate of eukaryotic cells. karger.comnih.gov For certain phenalen-1-one derivatives, a broad effective concentration range has been found, indicating potent antimicrobial activity with minimal toxicity to keratinocytes in the dark. karger.comnih.gov However, further biocompatibility studies are necessary to establish the clinical safety of phenalen-1-one-mediated aPDT. karger.comnih.gov

Anticancer Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a promising and minimally invasive therapeutic modality for treating various solid tumors and certain non-oncological diseases. ulpgc.es The process involves the uptake of a photosensitizer (PS) into target cells, followed by localized light irradiation in the visible wavelength (400-750 nm). ulpgc.es This combination, in the presence of molecular oxygen, generates reactive oxygen species (ROS) that induce tumor cell death. ulpgc.es this compound-based photosensitizers are being explored for their potential in anticancer PDT. nih.gov

Induction of Cytotoxicity in Cancer Cell Lines (e.g., PANC-1 Pancreatic Cancer Cells)

This compound derivatives have demonstrated the ability to induce cytotoxicity in various cancer cell lines. researchgate.net For instance, a this compound derivative (OE19) induced photocytotoxicity with nanomolar potency in 2D cultured PANC-1 pancreatic cancer cells. nih.gov This derivative also caused light-induced destruction of PANC-1 spheroids with minimal dark toxicity. nih.gov Studies evaluating the cytotoxicity of this compound derivatives in PANC-1 cells have shown a dose-dependent response in viability under light irradiation, with significantly higher IC50 values observed in the dark, indicating low dark toxicity. nih.gov

Here is a table summarizing representative cytotoxicity data for a this compound derivative (OE19) in PANC-1 cells:

| Cell Line | Treatment | IC50 (nM) |

| PANC-1 | Light | 166 |

| PANC-1 | Dark | >2000 |

Data derived from search result nih.gov. IC50 represents the half-maximal inhibitory concentration.

Other studies have also investigated the activity of various compounds, including hydrazones bearing this compound moieties, against cancer cell lines such as PANC-1. researcher.life While some compounds showed lower activity against PANC-1 cell monolayers, their effects on spheroid cell viability in 3D models were comparable to other tested cancer cell lines. researcher.life Phenalen-1-one itself has been identified as a newly developed PS extracted from Scutellaria barbata, showing efficacy in inhibiting keloid fibroblast progression through PDT. umw.edu.pl Phenalen-1-one-mediated PDT significantly suppressed cell viability, migration, and invasion in keloid fibroblasts. umw.edu.pl

Apoptosis Induction Mechanisms in Cancer Cells

PDT-induced cell death can occur through apoptosis, autophagy, or necrosis, with apoptosis being a frequently activated mechanism. ulpgc.es Apoptosis is a physiological event that can be triggered by external stimuli like the oxidative stress caused by photosensitization. ulpgc.es Studies on this compound-based PDT in human tumor cells, such as HL60 acute promyelocytic leukemia cells, have shown a potent antitumor cell activity in the presence of light, leading to the induction of apoptosis. researchgate.net This apoptotic process involves the generation of intracellular ROS. researchgate.net Both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways can be induced by phenalen-1-one PDT. ulpgc.esresearchgate.net Activation of caspase-8 and p38-MAPK has been implicated in triggering these apoptotic pathways in tumor cells treated with this compound PDT. researchgate.net The rate of apoptosis in keloid fibroblasts was also shown to be enhanced following Phenalen-1-one-mediated PDT in a dose-dependent manner. umw.edu.pl

Role of Singlet Oxygen and ROS Generation in Anticancer Effects

Phenalen-1-one is recognized as an efficient singlet oxygen (¹O₂) photosensitizer. ulpgc.es Upon light activation, photosensitizers like phenalen-1-one can transfer energy to molecular oxygen (³O₂) via a Type II mechanism, generating highly reactive singlet oxygen (¹O₂). nih.govulpgc.esnih.govconicet.gov.ar Alternatively, a Type I mechanism involves electron or hydrogen transfer to a substrate or molecular oxygen, producing radical species such as superoxide (B77818) radical anion (O₂•⁻), hydrogen peroxide (H₂O₂), or hydroxyl radical (HO•). nih.govulpgc.esconicet.gov.ar Both Type I and Type II mechanisms contribute to the generation of reactive oxygen species (ROS). ulpgc.esjmicrobiol.or.kr

The generation of ROS, particularly singlet oxygen, is considered a primary mechanism by which phenalen-1-one and its derivatives exert their photocytotoxic effects in cancer cells. nih.govulpgc.es ROS generation causes oxidative damage to various subcellular targets, ultimately leading to cell death. ulpgc.es Studies have confirmed that light-induced ROS production by this compound derivatives can induce photocytotoxicity in cancer cells like PANC-1. nih.gov this compound derivatives have been shown to produce both singlet oxygen (Type II ROS) and superoxide anion radicals (Type I ROS) upon light irradiation, contributing to their anticancer activity. researchgate.net The high singlet oxygen quantum yield of phenalen-1-one derivatives makes them particularly advantageous for PDT applications that rely heavily on the Type II mechanism. karger.comnih.gov

Antiprotozoal Activities

Natural and synthetic 1H-phenalen-1-one-containing compounds exhibit a diverse range of biological activities, including antiprotozoal effects. nih.govd-nb.info Research has explored the potential of this compound derivatives as therapeutic agents against parasitic diseases. nih.govd-nb.info

Efficacy Against Leishmania spp. (e.g., L. amazonensis, L. donovani)

This compound derivatives have demonstrated in vitro activity against Leishmania species, which are the causative agents of leishmaniasis. nih.govd-nb.infomdpi.comcabidigitallibrary.orgamanote.comresearchgate.net Studies have evaluated the efficacy of various 1H-phenalen-1-one derivatives against promastigote and amastigote forms of Leishmania amazonensis and Leishmania donovani. nih.govd-nb.infomdpi.comcabidigitallibrary.orgresearchgate.net

Research has shown that some this compound compounds exhibit leishmanicidal activity and can induce programmed cell death (PCD) in Leishmania parasites. nih.govd-nb.infocabidigitallibrary.orgresearchgate.net Evidence of an apoptosis-like process in Leishmania promastigotes treated with this compound derivatives has been observed, characterized by features such as phosphatidylserine (B164497) exposure, decreased mitochondrial membrane potential, and chromatin condensation. nih.govd-nb.infocabidigitallibrary.orgresearchgate.net

Specific this compound derivatives have shown promising activity against intracellular amastigotes of L. amazonensis, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or exceeding the activity of standard treatments like miltefosine. mdpi.com For example, compounds 5 and 10 demonstrated good activity against L. amazonensis intracellular amastigotes with IC50 values of 1.25 and 1.33 µM, respectively. mdpi.com

Studies have also investigated the effects of this compound derivatives on the mitochondrial function of Leishmania parasites. nih.govd-nb.inforesearchgate.net Incubation with certain phenalenones has been shown to induce a significant decrease in the ATP levels of L. amazonensis promastigotes and a decrease in the mitochondrial membrane potential of L. donovani promastigotes. nih.govd-nb.inforesearchgate.net These findings suggest that the leishmanicidal activity of this compound derivatives may involve targeting mitochondrial function and inducing programmed cell death pathways in the parasites. nih.govd-nb.inforesearchgate.net

Here is a table summarizing representative data on the activity of selected this compound derivatives against Leishmania amazonensis intracellular amastigotes:

| Compound | IC50 (µM) against L. amazonensis intracellular amastigotes |

| Compound 5 | 1.25 |

| Compound 10 | 1.33 |

| Miltefosine | 2.6 |

Data derived from search result mdpi.com. IC50 represents the half-maximal inhibitory concentration.

Further studies are needed to fully establish this compound derivatives as novel leishmanicidal therapeutic agents. nih.govd-nb.infocabidigitallibrary.org

Mechanisms of Programmed Cell Death in Parasites (e.g., Mitochondrial Membrane Potential Collapse, Phosphatidylserine Exposure, Chromatin Condensation)

Studies on the activity of 1H-phenalen-1-one derivatives against Leishmania species have provided evidence of programmed cell death (PCD) in these parasites researchgate.netnih.gov. This apoptosis-like process is characterized by several key features, including the collapse of mitochondrial membrane potential, phosphatidylserine exposure on the outer cell membrane, and chromatin condensation researchgate.netnih.govscite.aimdpi.com.

Research indicates that certain this compound derivatives can induce a significant decrease in the mitochondrial membrane potential in Leishmania amazonensis and Leishmania donovani promastigotes researchgate.netnih.govd-nb.info. This disruption of the electrochemical gradient across the mitochondrial membrane is a hallmark event in the induction of apoptosis researchgate.netd-nb.info. For instance, incubation with this compound F134 induced a highly significant decrease in the ATP level of L. amazonensis promastigotes nih.govd-nb.info. Other compounds, such as F20 and F40, also showed a decrease in the mitochondrial membrane potential of L. donovani promastigotes nih.govd-nb.info.

Phosphatidylserine exposure, another indicator of apoptosis-like cell death, has also been observed in Leishmania promastigotes treated with this compound derivatives researchgate.netmdpi.com. Normally located on the inner leaflet of the plasma membrane, phosphatidylserine translocates to the outer leaflet during apoptosis mdpi.com. Using techniques like annexin (B1180172) V and propidium iodide staining, researchers have been able to differentiate between live, dead, and apoptotic parasite populations based on their membrane alterations mdpi.com.

Furthermore, chromatin condensation, a characteristic morphological change in apoptotic cells, has been noted in Leishmania parasites exposed to this compound derivatives researchgate.netnih.gov. These observed signals collectively indicate that the parasites are undergoing a death process consistent with apoptosis researchgate.netnih.gov. Four specific this compound molecules were found to activate this apoptosis-like process in the parasite researchgate.netnih.govscite.ai.

The induction of programmed cell death in parasites represents a promising strategy for drug development against parasitic diseases nih.gov. The findings suggest the potential utility of this compound derivatives as novel leishmanicidal therapeutic agents researchgate.netnih.govscite.ai.

Activity Against Acanthamoeba castellanii Neff

1H-phenalen-1-one derivatives have also demonstrated in vitro activity against Acanthamoeba castellanii Neff, an opportunistic pathogen responsible for Acanthamoeba keratitis and granulomatous amoebic encephalitis orcid.orgull.esull.esnovanet.caresearchgate.net. Research has investigated the effects of these compounds on this protozoa, highlighting their potential as therapeutic agents researchgate.net.

Acanthamoeba keratitis is a serious eye infection, and current treatments often have limited efficacy against the resistant cyst stage of the amoeba researchgate.net. Natural and synthetic this compound-containing compounds, known for their role in plant defense mechanisms, have shown a range of biological activities, including activity against protozoan parasites researchgate.net. New synthetic this compound derivatives have been tested and exhibit potential activity against A. castellanii researchgate.net. Studies have also explored the mechanisms of cell death induced by these derivatives in Acanthamoeba castellanii Neff orcid.orgnovanet.canovanet.ca.

Other Investigated Biological Activities

Beyond their effects on parasites, phenalen-1-one derivatives have been investigated for other biological activities, including antioxidant and anti-inflammatory properties, as well as mutagenicity.

Antioxidant Properties (e.g., for 9-hydroxy-1H-phenalen-1-one)

Certain this compound compounds, such as 9-hydroxy-1H-phenalen-1-one, have been reported to exhibit antioxidant properties ontosight.aifoodb.cacymitquimica.com. Antioxidants play a crucial role in protecting cells from damage caused by free radicals ontosight.ai.

For example, 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one (4-hydroxyanigorufone), a compound isolated from Anigozanthos flavidus and Monochoria elata, displayed high radical scavenging capacity in the ORAC assay acs.orgnih.govresearchgate.net. Studies exploring the radical scavenging capacity of this compound have investigated the contribution of its functional groups, including the phenolic hydroxyl, the hydroxy ketone, and the phenyl ring acs.orgnih.govresearchgate.net. Hydroxyanigorufone is described as a plant-derived compound with therapeutic applications as an antimicrobial, antioxidant, and anti-inflammatory agent foodb.ca.

Another derivative, 7-hydroxy-1H-phenalen-1-one, may also possess antioxidant properties, which could be relevant in pharmacological studies cymitquimica.com.

Anti-inflammatory Properties (e.g., for 9-hydroxy-1H-phenalen-1-one)

In addition to antioxidant activity, 9-hydroxy-1H-phenalen-1-one has been suggested to have anti-inflammatory effects ontosight.ai. These properties could be beneficial in the treatment of inflammatory diseases ontosight.ai.

Natural this compound-type compounds isolated from plants have been traditionally used in folk medicine for their anti-inflammatory properties researchgate.net. Hydroxyanigorufone is also noted for its potential as an anti-inflammatory agent foodb.ca.

Mutagenicity of Nitrated Phenalen-1-one Derivatives (e.g., Ames Salmonella Mutagenicity)